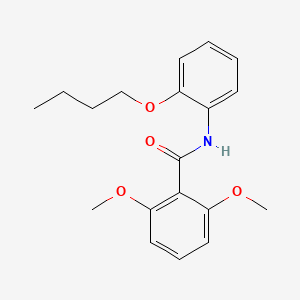

N-(3-chloro-2-methylphenyl)-2-(1-tosylpiperidin-2-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

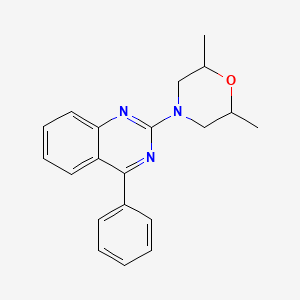

The compound "N-(3-chloro-2-methylphenyl)-2-(1-tosylpiperidin-2-yl)acetamide" is not directly mentioned in the provided papers. However, the papers discuss related acetamide derivatives and their synthesis, conformational analysis, and biological evaluation, particularly as opioid kappa agonists. These studies provide insights into the structural requirements for biological activity and the impact of different substituents on the acetamide scaffold .

Synthesis Analysis

The synthesis of related N-[2-(1-pyrrolidinyl)ethyl]acetamides is described, starting from chiral amino acids and introducing various alkyl and aryl substituents at specific positions of the ethyl-linking moiety . The synthesis involves steps such as N-chloroacetylation and N-alkylation, as seen in the design of N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propyl]acetamide derivatives . These methods could potentially be adapted for the synthesis of "N-(3-chloro-2-methylphenyl)-2-(1-tosylpiperidin-2-yl)acetamide".

Molecular Structure Analysis

Conformational analysis is a key aspect of understanding the molecular structure of acetamide derivatives. The papers describe the use of conformational analysis to predict the kappa agonist properties of the synthesized compounds . Additionally, the polarities and possible intramolecular hydrogen bonding patterns of chloro-substituted acetamides have been analyzed using dipole moments and quantum chemical calculations .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of acetamide derivatives include N-chloroacetylation and N-alkylation . These reactions are crucial for introducing the desired functional groups into the acetamide scaffold. The biological evaluation of these compounds as opioid kappa agonists suggests that the chemical modifications can significantly influence their activity .

Physical and Chemical Properties Analysis

While the physical and chemical properties of "N-(3-chloro-2-methylphenyl)-2-(1-tosylpiperidin-2-yl)acetamide" are not directly reported, the properties of similar compounds can be inferred. The papers indicate that the introduction of different substituents affects the polarity and potential for intramolecular hydrogen bonding, which in turn can influence solubility, stability, and biological activity . The potency of these compounds in biological assays, such as the mouse vas deferens model and analgesic effects in a mouse abdominal constriction model, also provides indirect information about their chemical properties .

科学的研究の応用

Comparative Metabolism of Chloroacetamide Herbicides

This study discusses the metabolism of chloroacetamide herbicides, like acetochlor and alachlor, by human and rat liver microsomes, highlighting a complex metabolic activation pathway that might involve similar compounds. The research could provide insight into how "N-(3-chloro-2-methylphenyl)-2-(1-tosylpiperidin-2-yl)acetamide" might be metabolized or activated within biological systems, although this specific compound was not studied (Coleman et al., 2000).

Chloroacetamide Inhibition of Fatty Acid Synthesis

Research on chloroacetamides like alachlor demonstrates their ability to inhibit fatty acid synthesis in green algae, offering a perspective on how chloroacetamide compounds can impact biological pathways. This might suggest potential research applications of "N-(3-chloro-2-methylphenyl)-2-(1-tosylpiperidin-2-yl)acetamide" in studying fatty acid synthesis or as a herbicidal agent, although direct applications were not mentioned in the study (Weisshaar & Böger, 1989).

Synthesis and Molecular Docking Analysis of Anticancer Drug

A study on the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide and its anticancer activity through molecular docking analysis shows the potential of chloroacetamide derivatives in developing anticancer drugs. While the specific compound was not analyzed, the methodology and findings could inform research into the anticancer potential of similar compounds (Sharma et al., 2018).

Radiosynthesis of Chloroacetanilide Herbicide

This paper details the radiosynthesis of chloroacetanilide herbicides, such as acetochlor, which shares a part of its chemical structure with chloroacetamides. The techniques used for synthesizing and tracing the movement and metabolism of these compounds could be relevant for researching "N-(3-chloro-2-methylphenyl)-2-(1-tosylpiperidin-2-yl)acetamide" (Latli & Casida, 1995).

特性

IUPAC Name |

N-(3-chloro-2-methylphenyl)-2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25ClN2O3S/c1-15-9-11-18(12-10-15)28(26,27)24-13-4-3-6-17(24)14-21(25)23-20-8-5-7-19(22)16(20)2/h5,7-12,17H,3-4,6,13-14H2,1-2H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJNXGONRCOIBFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NC3=C(C(=CC=C3)Cl)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-chloro-2-methylphenyl)-2-(1-tosylpiperidin-2-yl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-[3-(4-methoxystyryl)-6-oxo-1(6H)-pyridazinyl]acetate](/img/structure/B2519621.png)

![ethyl 2-[[(E)-3-[1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyanoprop-2-enoyl]amino]-4-(4-fluorophenyl)thiophene-3-carboxylate](/img/structure/B2519622.png)

![5-[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-(propan-2-yl)-1,2,4-oxadiazole hydrochloride](/img/structure/B2519631.png)

![1-[(2-chloropyridin-3-yl)sulfonyl]-N-[(3-ethyl-1-methyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxamide](/img/structure/B2519632.png)

![1-[(6-Hydroxy-7-methyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxamide](/img/structure/B2519640.png)